Cefathiamidine
CAS No.: 33075-00-2
Cat. No.: VC21335019
Molecular Formula: C19H28N4O6S2
Molecular Weight: 472.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 33075-00-2 |
---|---|
Molecular Formula | C19H28N4O6S2 |
Molecular Weight | 472.6 g/mol |
IUPAC Name | 3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28) |
Standard InChI Key | JYXACOFERDBGGQ-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)NC(=NC(C)C)SCC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O |
SMILES | CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O |
Canonical SMILES | CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O |
Appearance | Off-White Solid |
Melting Point | 150-153°C |
Chemical Structure and Properties
Cefathiamidine belongs to the first-generation cephalosporin class with a molecular formula of C₁₉H₂₈N₄O₆S₂ and a molecular weight of 472.6 g/mol . Its chemical name is (6R,7R)-3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . The compound contains the characteristic β-lactam ring structure common to all cephalosporins, which is essential for its antimicrobial activity.
The precise structural representation can be denoted using the SMILES notation:
CC(C)NC(=NC(C)C)SCC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 473.15230 | 213.1 |
[M+Na]⁺ | 495.13424 | 209.5 |
[M+NH₄]⁺ | 490.17884 | 210.5 |
[M+K]⁺ | 511.10818 | 207.6 |
[M-H]⁻ | 471.13774 | 207.2 |
[M+Na-2H]⁻ | 493.11969 | 206.5 |
[M]⁺ | 472.14447 | 209.6 |
[M]⁻ | 472.14557 | 209.6 |
Table 1: Predicted collision cross-section data for cefathiamidine adducts .
Antimicrobial Spectrum and Mechanism of Action
Cefathiamidine demonstrates broad-spectrum antimicrobial activity against numerous clinically significant pathogens. Studies have established that this antibiotic has potent bacteriostatic effects against most Gram-positive cocci .
Spectrum of Activity
The antimicrobial spectrum of cefathiamidine encompasses several important pathogens, including:
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Streptococcus pneumoniae (MIC₉₀ 0.25 mg/L)
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Streptococcus pyogenes (MIC₉₀ 0.5 mg/L)
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Haemophilus influenzae
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Methicillin-sensitive Staphylococcus aureus (MSSA)
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Methicillin-sensitive Staphylococcus epidermidis (MSSE)
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Branhamella (Moraxella) catarrhalis (MIC₉₀ 2 mg/L)
Mechanism of Action
Like other β-lactam antibiotics, cefathiamidine exerts its bactericidal effect by interfering with bacterial cell wall synthesis. Specifically, it acts on the bacterial cell wall by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking . This interference disrupts cell wall integrity, leading to bacterial cell lysis and death.
Pharmacokinetic Properties
Cefathiamidine exhibits distinct pharmacokinetic properties that significantly influence its clinical application and dosing strategies. Understanding these properties is crucial for optimizing therapeutic outcomes, particularly in pediatric populations.
Absorption and Distribution
The volume of distribution has been reported as 0.34 (0.24-0.41) L/kg in infants, indicating moderate tissue penetration .
Metabolism and Elimination
Cefathiamidine exhibits minimal metabolism, with more than 90% excreted unchanged through the kidneys within 12 hours after intravenous administration . This predominantly renal elimination pathway makes kidney function a crucial factor affecting cefathiamidine pharmacokinetics. The drug clearance has been estimated at 0.22 (0.09-0.29) L/h/kg in infant populations with augmented renal clearance (ARC) .
The free fraction of cefathiamidine in plasma is reported to be 77%, which is relevant for pharmacodynamic calculations since only the unbound drug is microbiologically active .
Population Pharmacokinetic Studies
Several population pharmacokinetic studies have been conducted to characterize cefathiamidine's behavior in various patient populations, with particular emphasis on pediatric patients.
Pharmacokinetics in Infants with Augmented Renal Clearance
A prospective study conducted in 20 infants (age range: 0.35-1.86 years) with augmented renal clearance (ARC) provided significant insights into cefathiamidine pharmacokinetics in this specific population . The study participants had a median estimated glomerular filtration rate (eGFR) of 197 (132-413) ml/min/1.73 m², significantly higher than normal values for this age group.
Key findings from this study include:
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Data best fitted with a one-compartment model
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Clearance was influenced by allometrically scaled weight and age
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Median clearance: 0.22 (0.09-0.29) L/h/kg
This research highlights the impact of ARC on cefathiamidine pharmacokinetics, leading to enhanced drug clearance which may necessitate adjusted dosing regimens.
Pharmacokinetic-Pharmacodynamic Relationships
For cephalosporins like cefathiamidine, the pharmacokinetic-pharmacodynamic (PK-PD) parameter best correlating with efficacy is the time during which the free drug concentration exceeds the minimum inhibitory concentration (fT>MIC) . While a target of 40-50% fT>MIC is generally accepted for cephalosporins in adult patients, a higher target of 70-80% fT>MIC is recommended for pediatric populations due to their potentially compromised immune status .
Monte Carlo simulations based on population pharmacokinetic models have revealed that the standard dosing regimen of 100 mg/kg/day divided every 12 hours achieves the pharmacodynamic target in only approximately 34.5% of children, suggesting potential underexposure with conventional dosing .
Dosing Optimization and Clinical Applications
Optimizing cefathiamidine dosing regimens requires consideration of both pharmacokinetic parameters and pathogen susceptibility.
Recommended Dosing Regimens
Based on Monte Carlo simulations from population pharmacokinetic studies, the following pathogen-specific dosing regimens have been recommended for infants with augmented renal clearance:
Target Pathogen | MIC₉₀ (mg/L) | Recommended Dosing Regimen |
---|---|---|
S. pneumoniae | 0.25 | 100 mg/kg/day q12h |
S. pyogenes | 0.5 | 50 mg/kg/day q8h |
H. influenzae, M. catarrhalis, Enterococcus | 2.0 | 75 mg/kg/day q6h |
MSSA, MSSE | 8.0 | Higher individualized dosing may be required |
Table 2: Recommended dosing regimens based on target pathogen MIC values .
These pathogen-specific dosing regimens aim to achieve optimal probability of target attainment (PTA) based on the PK-PD target of 70% fT>MIC.
Combination Therapy
Research has also explored the efficacy of cefathiamidine in combination with other antimicrobial agents. One study comparing cefathiamidine monotherapy versus combination therapy with azithromycin for lower respiratory tract infections demonstrated significantly improved outcomes with the combination approach .
The total clinical effectiveness was 71.42% with cefathiamidine alone compared to 92.15% with the combination therapy, representing a statistically significant improvement (p < 0.05) . Additionally, patients receiving combination therapy experienced faster resolution of clinical symptoms, including cough, respiratory difficulty, pulmonary rales, and fever.
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